An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,5-Trinitronaphthalene
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,5-trinitronaphthalene. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related trinitronaphthalene isomers and computed data to offer a broader understanding of this class of compounds.
Chemical Identity and Structure
2,3,5-Trinitronaphthalene is a nitrated polycyclic aromatic hydrocarbon. Its chemical structure consists of a naphthalene backbone substituted with three nitro groups (-NO₂) at the 2, 3, and 5 positions.
Synonyms: 1,6,7-Trinitronaphthalene[1]
Table 1: Chemical Identifiers for 2,3,5-Trinitronaphthalene
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₅N₃O₆ | [1] |
| IUPAC Name | 1,6,7-trinitronaphthalene | [1] |
| CAS Number | 87185-24-8 | [1] |
| PubChem CID | 55653 | [1] |
| ChEMBL ID | CHEMBL165260 | [1] |
| DSSTox Substance ID | DTXSID201007392 | [1] |
Physicochemical Properties
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Notes | Reference |
| Molecular Weight | 263.16 g/mol | Computed | [1] |
| Melting Point | Data not available | For 2,3,5- isomer. A mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers melts at 115 °C. 1,3,5-Trinitronaphthalene melts at 207 °C. | [2][3] |
| Boiling Point | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a boiling point of 330 °C. | [3] |
| Density | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a density of 1.651 g/cm³. | [3] |
| Appearance | Pale yellow crystalline powder | For 1,3,5-Trinitronaphthalene | [3] |
| Solubility | Insoluble in water; Slightly soluble in polar organic solvents; More soluble in non-polar organic solvents like benzene, toluene, and xylene. | For 1,3,5-Trinitronaphthalene | [3] |
| XLogP3 | 2.7 | Computed | [1] |
| Kovats Retention Index | 400.61 | Semi-standard non-polar | [1] |
Synthesis and Reactivity
Trinitronaphthalenes are typically synthesized through the nitration of naphthalene or its less nitrated derivatives. The process involves the electrophilic aromatic substitution of hydrogen atoms on the naphthalene ring with nitro groups, using a mixture of concentrated nitric acid and sulfuric acid. The position and number of nitro groups are controlled by the reaction conditions, including the concentration of the nitrating agent, temperature, and reaction time.
Aromatic nitro compounds like trinitronaphthalene are strong oxidizing agents.[4][5] The presence of multiple nitro groups significantly increases their explosive tendencies.[4][5] They can react vigorously with reducing agents, and their presence in combination with bases like sodium hydroxide can lead to explosions.[4][5] Trinitronaphthalenes are considered explosive and may detonate when exposed to heat or fire.[4]
Caption: General synthesis pathway for trinitronaphthalene.
Experimental Protocols
Synthesis of Trinitronaphthalene (General Procedure)
The synthesis of trinitrotoluene (TNT) from dinitrotoluene (DNT) provides a relevant model for the final nitration step to produce trinitronaphthalene.[6]
Materials:
-
Dinitronaphthalene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Dinitronaphthalene is slowly added to the nitrating mixture with constant stirring, maintaining a controlled temperature.
-
The reaction mixture is then heated for a specific duration to facilitate the third nitration. Reaction conditions such as temperature and time are critical for controlling the isomer distribution and yield.
-
After the reaction is complete, the mixture is cooled and poured onto crushed ice to precipitate the crude trinitronaphthalene.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then dried.
Note: This is a hazardous reaction that should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Characterization
Spectroscopic Methods: Characterization of trinitronaphthalene isomers typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the naphthalene ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro groups and the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different isomers in a mixture.
-
Gas Chromatography (GC): The Kovats Retention Index for 2,3,5-trinitronaphthalene suggests that GC could be a viable method for its separation and identification.[1]
Purification: The purification of individual isomers from a mixture can be challenging. Techniques such as fractional crystallization or preparative chromatography may be employed. The principles of melt crystallization, which have been used for separating other aromatic isomers, could potentially be adapted for trinitronaphthalene purification.
Safety and Hazards
Trinitronaphthalenes are classified as explosives and should be handled with extreme caution.[4][5] The primary hazard is the risk of a blast in the event of an explosion.[4] They are also strong oxidizing agents and can react violently with reducing agents.[4][5] Appropriate personal protective equipment and engineering controls are mandatory when working with these compounds.
Caption: Hazard relationships for trinitronaphthalene.
Conclusion
2,3,5-Trinitronaphthalene is a high-energy material with limited available experimental data for the pure isomer. The information presented in this guide, combining computed data for the 2,3,5- isomer with experimental data from related isomers, provides a valuable resource for researchers. The synthesis and handling of this and other trinitronaphthalenes require specialized knowledge and stringent safety protocols due to their explosive nature. Further research is needed to fully characterize the specific properties of 2,3,5-trinitronaphthalene and to develop safe and efficient methods for its synthesis and purification.
References
- 1. 2,3,5-Trinitronaphthalene | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
